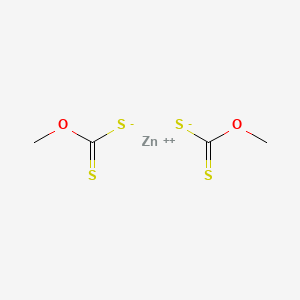
HKI-357 dimaleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HKI-357 dimaleate is a potent, dual irreversible inhibitor of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (ERBB2). It is known for its ability to suppress ligand-induced EGFR autophosphorylation and cell proliferation in cells containing specific mutations .
准备方法
The synthesis of HKI-357 dimaleate involves multiple steps, including the formulation of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles. The compound is typically formulated in a mixture of 0.5% methylcellulose and 2.0% polysorbate-80 (Tween-80) and administered orally . Industrial production methods are not extensively documented, but the compound is synthesized for research purposes and is available in various quantities .
化学反应分析
HKI-357 dimaleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its inhibitory properties.
Substitution: Substitution reactions, particularly involving the quinoline ring, can lead to the formation of derivatives with different biological activities.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
HKI-357 dimaleate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and ERBB2.
Biology: Employed in cell proliferation assays to understand the role of EGFR and ERBB2 in cell signaling.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in cancers with EGFR and ERBB2 mutations.
Industry: Utilized in the development of new inhibitors and therapeutic agents targeting EGFR and ERBB2
作用机制
HKI-357 dimaleate exerts its effects by irreversibly inhibiting EGFR and ERBB2. It suppresses EGFR autophosphorylation at tyrosine 1068, as well as the phosphorylation of AKT and MAPK. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
HKI-357 dimaleate is unique due to its dual inhibition of both EGFR and ERBB2. Similar compounds include:
Erlotinib: An EGFR inhibitor with a different mechanism of action.
Gefitinib: Another EGFR inhibitor, often compared with this compound for its efficacy in cancer treatment.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations in EGFR
These compounds differ in their specificity, potency, and clinical applications, highlighting the uniqueness of this compound in targeting both EGFR and ERBB2.
属性
CAS 编号 |
915942-25-5 |
|---|---|
分子式 |
C39H37ClFN5O11 |
分子量 |
806.2 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C31H29ClFN5O3.2C4H4O4/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20;2*5-3(6)1-2-4(7)8/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39);2*1-2H,(H,5,6)(H,7,8)/b9-6+;2*2-1- |
InChI 键 |
XQJVNEZMRMUPTL-ZMKZOGGKSA-N |
手性 SMILES |
CCOC1=C(C=C2C(=C(C=NC2=C1)C#N)NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


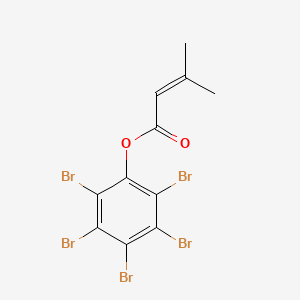

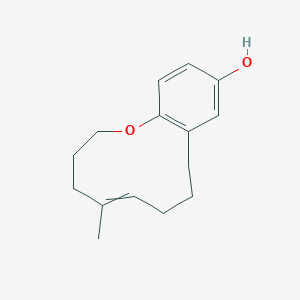
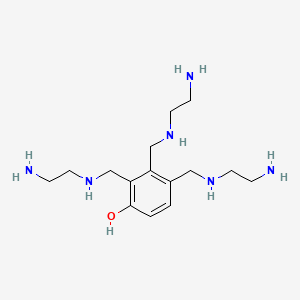

![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
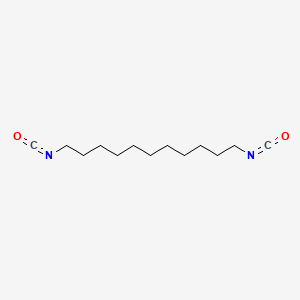

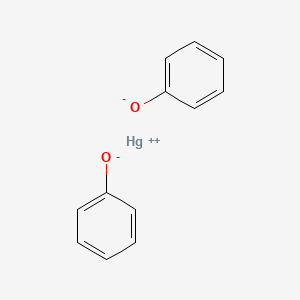
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
